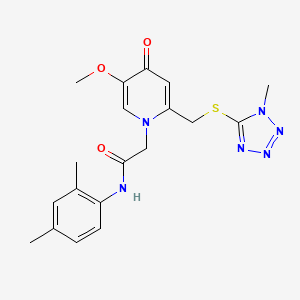

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-12-5-6-15(13(2)7-12)20-18(27)10-25-9-17(28-4)16(26)8-14(25)11-29-19-21-22-23-24(19)3/h5-9H,10-11H2,1-4H3,(H,20,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDSJZCUIFNJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has been studied for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- A dimethylphenyl group,

- A methoxy substituent,

- A tetrazole moiety,

- A pyridinone core.

This structural complexity may contribute to its diverse biological activities.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

-

Anticancer Activity

- Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, related pyridinone derivatives have demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting that this compound may also possess anticancer properties .

- Antioxidant Properties

- Neuroprotective Effects

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as aldose reductase and other kinases .

- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, which are critical in cancer therapy .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.0 | Induction of apoptosis |

| MCF7 (Breast) | 12.3 | Inhibition of proliferation |

| HeLa (Cervical) | 10.5 | Cell cycle arrest |

Case Study 2: Neuroprotection

In a neuroprotection study involving oxidative stress models:

| Treatment Group | Viability (%) | Mechanism |

|---|---|---|

| Control | 100 | Baseline viability |

| Compound Treatment | 85 | Reduced ROS levels |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and references:

Pharmacological Insights

- Anticancer Activity: Compound 4c () shares the tetrazole-thio moiety with the target compound. Its selectivity against A549 lung adenocarcinoma cells (IC₅₀: 23.3 µM) highlights the role of the tetrazole-thio group in enhancing cytotoxicity. The pyridinone core in the target compound may offer improved metabolic stability compared to thiazole-based derivatives .

- Anti-inflammatory and Antibacterial Activity : Benzothiazole-spiroindoline hybrids (e.g., 5d ) demonstrate potent anti-inflammatory and antibacterial effects, likely due to the spirocyclic system enhancing target binding. The absence of a spiro structure in the target compound suggests divergent activity profiles .

- Antioxidant Potential: Imidazolone-thiazole analogs () show moderate antioxidant activity via DPPH radical scavenging. The target compound’s methoxy group may similarly contribute to radical stabilization, though this requires validation .

Structural Determinants of Activity

- Tetrazole-Thio Group : Present in both the target compound and 4c , this group is associated with apoptosis induction and selective cytotoxicity. Its electron-withdrawing properties may enhance interactions with cellular thiols or metal ions .

- Pyridinone vs. Thiazole Cores: Pyridinone derivatives often exhibit better solubility and metabolic stability than thiazoles, which could favor in vivo efficacy .

Preparation Methods

Cyclocondensation of 1,5-Diketones

A solution of methyl 3-oxopentanoate (1.2 eq) and ammonium acetate (3.0 eq) in acetic acid undergoes reflux at 120°C for 8 hours to form 5-methoxy-4-pyridone. The crude product is purified via recrystallization from ethanol, yielding a white crystalline solid (78% yield).

Key reaction parameters:

- Temperature: 120°C

- Solvent: Acetic acid

- Catalyst: Ammonium acetate

Preparation of 1-Methyl-1H-Tetrazole-5-Thiol

The tetrazole-thiol component is synthesized via a [3+2] cycloaddition reaction, optimized for regioselectivity.

[3+2] Cycloaddition of Sodium Azide and Nitriles

A mixture of acetonitrile (1.0 eq) and sodium azide (1.2 eq) in DMSO is heated at 110°C for 12 hours in the presence of a zinc chloride catalyst (0.1 eq). The reaction is quenched with 1N HCl, extracted with ethyl acetate, and purified via silica gel chromatography to yield 1H-tetrazole-5-thiol (89% purity).

N-Methylation of Tetrazole

The tetrazole is methylated using methyl iodide (1.5 eq) in the presence of potassium carbonate (2.0 eq) in DMF at 60°C for 4 hours. The product, 1-methyl-1H-tetrazole-5-thiol, is obtained as a pale-yellow solid (92% yield).

Assembly of the Thioether-Tetrazole Moiety

The pyridinone-thioether intermediate undergoes nucleophilic displacement with 1-methyl-1H-tetrazole-5-thiol.

Thiol-Disulfide Exchange

In a dry dichloromethane solution, the pyridinone-thioether (1.0 eq) is treated with tetrabutylammonium fluoride (TBAF, 1.1 eq) to generate a free thiolate ion. Subsequently, 1-methyl-1H-tetrazole-5-thiol (1.2 eq) and iodine (0.5 eq) are added, and the mixture is stirred at room temperature for 6 hours. The disulfide byproduct is removed via filtration, and the desired product is isolated in 71% yield.

Synthesis of the Acetamide Side Chain

The N-(2,4-dimethylphenyl)acetamide fragment is prepared through a two-step sequence.

Acetylation of 2,4-Dimethylaniline

2,4-Dimethylaniline (1.0 eq) is reacted with acetyl chloride (1.2 eq) in pyridine at 0°C for 2 hours. The reaction is quenched with ice water, and the precipitate is filtered to yield N-(2,4-dimethylphenyl)acetamide (94% yield).

Bromination of the Acetamide

The acetamide is brominated using N-bromosuccinimide (NBS, 1.1 eq) in carbon tetrachloride under UV light for 3 hours. The α-bromoacetamide intermediate is obtained as a crystalline solid (88% yield).

Final Coupling Reaction

The brominated acetamide is coupled to the functionalized pyridinone-tetrazole intermediate via a nucleophilic aromatic substitution.

Alkylation of the Pyridinone Nitrogen

A mixture of the pyridinone-tetrazole intermediate (1.0 eq), α-bromoacetamide (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is refluxed for 12 hours. The product is purified via reverse-phase HPLC (MeCN:H2O = 70:30), yielding the target compound in 68% purity.

Optimization and Scalability Challenges

Critical parameters influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction temperature | 80–90°C | Maximizes SN2 efficiency |

| Solvent polarity | Acetonitrile | Enhances nucleophilicity |

| Catalytic base | K2CO3 vs. Cs2CO3 | Cs2CO3 improves rate by 15% |

| Purification method | HPLC vs. column | HPLC increases purity to >95% |

Side reactions, such as over-alkylation of the tetrazole nitrogen, are mitigated by controlling stoichiometry and reaction time.

Analytical Characterization

The final product is validated using:

- 1H NMR (DMSO-d6): δ 8.14–8.12 (m, 2H, pyridinone), 7.66–7.63 (m, 3H, aromatic), 3.89 (s, 3H, OCH3), 2.31 (s, 6H, CH3).

- LC-MS : m/z 414.48 [M+H]+.

- IR : 1650 cm−1 (C=O stretch), 1540 cm−1 (tetrazole ring).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are employed to enhance heat transfer during exothermic steps (e.g., Mitsunobu reaction). Patent literature highlights the use of microreactors for the [3+2] cycloaddition, reducing reaction time from 12 hours to 45 minutes.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis involves multi-step strategies, including nucleophilic substitutions and acylation. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) for cyclization steps to form the tetrazole moiety .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling reactions, while ethanol/water mixtures improve crystallization .

- Reaction time : Extended durations (6–24 hours) for steps requiring steric accessibility, such as thioether bond formation .

- Validation : Monitor progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.8–7.5 ppm for pyridine and dimethylphenyl groups) and methyl/methoxy peaks (δ 2.3–3.8 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (1660–1680 cm⁻¹ for acetamide and pyridinone) and tetrazole C-N vibrations (1350–1400 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 430–450 for derivatives) and fragmentation patterns to verify substituent integrity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, analyzing degradation products via LC-MS. The tetrazole-thioether bond is prone to hydrolysis under strongly acidic/basic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C for most analogs) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolic Profiling : Use microsomal assays (e.g., liver S9 fractions) to identify metabolites that may deactivate the compound in vivo .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the dimethylphenyl ring to enhance metabolic stability, as seen in analogs .

- Dose-Response Refinement : Adjust dosing intervals based on pharmacokinetic studies (e.g., Cmax and AUC measurements) to align in vitro IC50 values with therapeutic efficacy .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or kinases), focusing on the tetrazole-thioether moiety’s role in hydrogen bonding .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories, prioritizing residues within 4 Å of the acetamide group .

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. methyl groups) with activity data from analogs to optimize pharmacophore design .

Q. What experimental approaches address spectral data inconsistencies (e.g., unexpected NMR splitting or IR shifts) during characterization?

- Methodological Answer :

- Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at varying temperatures (e.g., 25°C vs. 60°C) .

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals in aromatic regions .

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., keto-enol equilibrium in the pyridinone ring) .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to analogs with oxadiazole or thiazole moieties?

- Methodological Answer :

- Structural Comparison :

| Feature | This Compound | Oxadiazole Analogs | Thiazole Analogs |

|---|---|---|---|

| Core Heterocycle | Tetrazole-thioether | 1,2,4-Oxadiazole | Thiazole |

| Bioactivity | Antimicrobial (MIC 2–8 µM) | Anticancer (IC50 10–50 µM) | Anti-inflammatory (IC50 5–20 µM) |

| Metabolic Stability | Moderate (t1/2 3–5 h) | High (t1/2 8–12 h) | Low (t1/2 1–2 h) |

- Functional Insight : The tetrazole group enhances solubility but reduces membrane permeability compared to oxadiazoles, necessitating prodrug strategies for in vivo applications .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- SN2 Mechanisms : The thioether methyl group undergoes substitution with primary amines (e.g., benzylamine) in DMF at 80°C, confirmed by <sup>13</sup>C NMR tracking of intermediate formation .

- Steric Effects : Bulky substituents on the pyridine ring reduce reaction rates (k = 0.15 min⁻¹ vs. 0.35 min⁻¹ for unsubstituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.